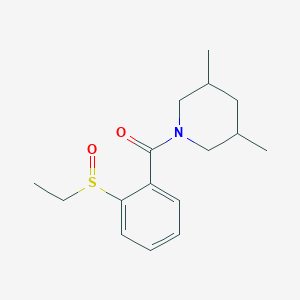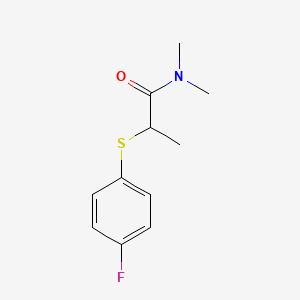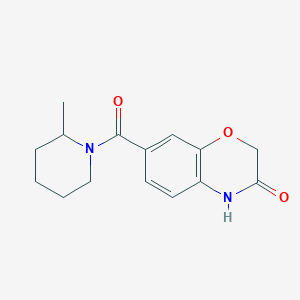![molecular formula C23H26N2O3 B7515208 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide, also known as OXC, is a synthetic compound that belongs to the class of indole-based cannabinoids. OXC has been studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and pain.
科学的研究の応用
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been studied for its potential therapeutic applications in various medical conditions. In cancer research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (cell death) in cancer cells. In inflammation research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In pain research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.
作用機序
The exact mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer. N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide is thought to bind to CB1 and CB2 cannabinoid receptors, which are expressed in various tissues throughout the body. By binding to these receptors, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide may modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to inhibit the expression of genes involved in cancer cell proliferation and survival. It has also been shown to reduce the production of angiogenic factors, which are involved in the growth of blood vessels that supply tumors. In inflammation research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In pain research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to reduce the activity of pain-sensing neurons in the spinal cord.
実験室実験の利点と制限
One advantage of using N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for precise targeting of the endocannabinoid system and reduces the risk of off-target effects. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure to improve its therapeutic properties. One limitation of using N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain. Another direction is to explore its pharmacokinetics and pharmacodynamics in animal models and humans. This may help to optimize its dosing regimen and reduce the risk of adverse effects. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide and its interactions with other signaling pathways in the body. Finally, the development of new synthetic analogs of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide may lead to the discovery of more potent and selective cannabinoid receptor modulators with improved therapeutic properties.
合成法
The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide involves a multi-step process that starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(1H-indol-3-yl)ethylamine to form the amide intermediate. Finally, the amide intermediate is cyclized with oxalyl chloride to yield N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide.
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-27-18-8-6-16(7-9-18)20(14-25-23(26)17-10-12-28-13-11-17)21-15-24-22-5-3-2-4-19(21)22/h2-9,15,17,20,24H,10-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNIYBVSAHDREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2CCOCC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)






![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)


